molecular formula C43H57N5O11S B192654 Vindesine Sulfate CAS No. 59917-39-4

Vindesine Sulfate

Cat. No.: B192654
CAS No.: 59917-39-4
M. Wt: 852.0 g/mol
InChI Key: COFJBSXICYYSKG-FJFFLIEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vindesine sulfate is an alkaloid sulfate salt. It has a role as an antineoplastic agent. It is functionally related to a vindesine.
This compound is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division;  treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vindesine is only found in individuals that have used or taken this drug. It is a vinblastine derivative with antineoplastic activity against cancer. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (antineoplastic combined chemotherapy protocols). Vindesine acts by causing the arrest of cells in metaphase mitosis through its inhibition tubulin mitotic funcitoning. The drug is cell-cycle specific for the S phase.
See also: Vindesine (has active moiety).

Properties

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJBSXICYYSKG-FJFFLIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049074
Record name Vindesine sulfate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59917-39-4
Record name Vindesine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59917-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindesine sulfate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual Facets of Vindesine Sulfate: A Technical Guide to Mitotic Inhibition and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine sulfate, a semi-synthetic vinca alkaloid, is a potent antineoplastic agent that exerts its cytotoxic effects through a dual mechanism: the inhibition of mitosis and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these processes. By disrupting microtubule dynamics, Vindesine triggers a cascade of signaling events that culminate in cell cycle arrest and programmed cell death. This document details the core pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction

Vindesine, a derivative of vinblastine, belongs to the vinca alkaloid family of chemotherapeutic drugs.[1] Its primary mechanism of action involves the disruption of microtubule function, which is critical for the formation of the mitotic spindle during cell division.[2] This interference with microtubule polymerization leads to an arrest of the cell cycle in the M-phase, a hallmark of vinca alkaloid activity.[3] Beyond its antimitotic effects, Vindesine actively promotes apoptosis, or programmed cell death, through the modulation of several key signaling pathways. This guide will dissect these interconnected mechanisms to provide a comprehensive understanding of this compound's role as an anticancer agent.

Mechanism of Action: Inhibition of Mitosis

Vindesine's antimitotic activity stems from its ability to bind to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4] This binding inhibits the assembly of microtubules, leading to their depolymerization. The disruption of microtubule dynamics has profound consequences for dividing cells, primarily by preventing the formation of a functional mitotic spindle. This ultimately results in the arrest of cells in the metaphase of mitosis, preventing cell proliferation.[5]

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

Cell LineCancer TypeIC50 (nM)Reference
H69Human Small Cell Lung Cancer5.5 ± 0.3[5]
H69/VDS (Vindesine-resistant)Human Small Cell Lung Cancer~55[5]

Mechanism of Action: Induction of Apoptosis

The mitotic arrest induced by Vindesine is a potent trigger for apoptosis. This process is orchestrated by a complex interplay of signaling pathways that converge on the activation of caspases, the executioners of apoptosis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of the apoptotic response to Vindesine. Disruption of the microtubule network leads to cellular stress, which in turn activates the JNK signaling cascade. Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[6][7] Furthermore, JNK can phosphorylate and activate pro-apoptotic proteins, further tipping the balance towards cell death.[4][8]

JNK_Signaling_Pathway Vindesine This compound Microtubule_Disruption Microtubule Disruption Vindesine->Microtubule_Disruption Cellular_Stress Cellular Stress Microtubule_Disruption->Cellular_Stress JNK_Activation JNK Activation Cellular_Stress->JNK_Activation Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation (Phosphorylation) JNK_Activation->Bcl2_Inactivation Apoptosis Apoptosis Bcl2_Inactivation->Apoptosis

JNK Signaling Pathway Activation by Vindesine
Bcl-2 Family Proteins and Caspase Activation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Vindesine treatment can lead to the phosphorylation and inactivation of anti-apoptotic members like Bcl-2, disrupting their ability to prevent the release of cytochrome c from mitochondria. This release is a key event in apoptosis, as it leads to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which then execute the dismantling of the cell.

Bcl2_Caspase_Pathway Vindesine This compound Mitotic_Arrest Mitotic Arrest Vindesine->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Cytochrome_c Cytochrome c Release Bcl2_Phosphorylation->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 and Caspase Activation Cascade
Role of p53 and NF-κB

The tumor suppressor protein p53 can be activated in response to the cellular stress induced by Vindesine. Activated p53 can transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family like Bax, further promoting apoptosis.[7] Additionally, vinca alkaloids have been shown to activate the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context. In some cancer cells, NF-κB activation contributes to the apoptotic response induced by these drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Vindesine on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare the reaction mixture in a pre-warmed 96-well plate at 37°C. For each reaction, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control (DMSO).

  • Initiate the polymerization by adding the cold tubulin solution to the reaction mixture in the pre-warmed plate.

  • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Vindesine.

Materials:

  • Cancer cell line of interest (e.g., H69 cells)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.[1]

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in a 96-well plate

  • This compound stock solution

  • 4% Paraformaldehyde in PBS (fixation buffer)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time to induce apoptosis.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells to remove unincorporated nucleotides.

  • If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips on microscope slides or analyze the plate on a fluorescence microscope or flow cytometer to visualize and quantify the apoptotic cells (cells with labeled DNA breaks).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_functional Functional Assays Cell_Seeding Seed Cancer Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (TUNEL, Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression/Activation (Western Blot for JNK, Bcl-2, Caspases) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Tubulin_Polymerization->Data_Analysis Vindesine_Source This compound Vindesine_Source->Tubulin_Polymerization

General Experimental Workflow

Conclusion

This compound's efficacy as a chemotherapeutic agent is rooted in its multifaceted mechanism of action. By effectively inhibiting mitosis through the disruption of microtubule dynamics, it halts the proliferation of rapidly dividing cancer cells. This mitotic arrest, coupled with the activation of pro-apoptotic signaling pathways involving JNK, the Bcl-2 family, and caspases, ensures the efficient elimination of malignant cells. A thorough understanding of these molecular pathways and the application of the detailed experimental protocols outlined in this guide are crucial for the continued development and optimization of therapeutic strategies involving this compound and other microtubule-targeting agents.

References

Pharmacological profile of Vindesine Sulfate as a vinca alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, developed for use as an antineoplastic agent. Its pharmacological profile is characterized by its interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

Vindesine is a vinca alkaloid antineoplastic agent derived from vinblastine.[1][2] However, its spectrum of antineoplastic activity more closely resembles that of vincristine.[2] It is utilized in chemotherapy regimens, often in combination with other agents, for the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function, a critical component of the cellular cytoskeleton, particularly during mitosis.

Mechanism of Action

The cytotoxicity of this compound is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule function.[3]

  • Tubulin Binding: Vindesine binds to the β-subunit of tubulin at a specific site known as the vinca binding domain. This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Microtubule Disruption: At low concentrations, vindesine suppresses the dynamic instability of microtubules. At higher concentrations, it leads to the depolymerization of existing microtubules. This disruption prevents the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during cell division.

  • Cell Cycle Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the metaphase of mitosis.

  • Apoptosis: Prolonged metaphase arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancerous cells.

This mechanism is particularly effective against rapidly dividing cells, which are a hallmark of cancer.[3]

Vindesine_Mechanism_of_Action cluster_cell Cancer Cell Vindesine This compound Tubulin β-Tubulin (Dimer) Vindesine->Tubulin Binds to Polymerization Microtubule Polymerization Vindesine->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Spindle->Metaphase Chromosome Segregation Apoptosis Apoptosis Metaphase->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of Action of this compound.

Pharmacodynamics

Vindesine's interaction with tubulin translates to potent antimitotic and cytotoxic effects. In vitro studies have shown it to be more potent than vinblastine and approximately equipotent with vincristine at arresting cells in mitosis.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueReference
L5178Y (VCR-sensitive)Murine Lymphoblastic Leukemia3.5 x 10-8 M[3]
L5178Y/r (VCR-resistant)Murine Lymphoblastic Leukemia4.0 x 10-7 M[3]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Tubulin Binding Affinity
CompoundBinding SiteApparent Kd (µM)
[3H]NABVHigh-affinity4.2
[3H]NABVLow-affinity26
VinblastineHigh-affinity0.54
VinblastineLow-affinity14

Data from a study using a photoactive vindesine analogue and calf brain tubulin.

Pharmacokinetics

Vindesine is administered intravenously and exhibits a complex pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescriptionReference(s)
Administration Intravenous infusion.[2]
Distribution Rapidly distributed to body tissues.
Metabolism Primarily metabolized in the liver.[2]
Elimination Exhibits a triphasic elimination pattern from the serum.[2]
Terminal Half-life (t½) Approximately 24.2 hours.[2]
Excretion Primarily through biliary excretion into the feces, with a smaller portion excreted in the urine.

Clinical Profile

Vindesine has demonstrated clinical activity against a range of hematological malignancies and solid tumors.[2]

Indications
  • Acute Lymphoblastic Leukemia (ALL)[1][4]

  • Malignant Lymphomas (Hodgkin's and Non-Hodgkin's)[1]

  • Lung Cancer (Small Cell and Non-Small Cell)[1][5]

  • Breast Cancer[1]

  • Esophageal Carcinoma[1]

  • Malignant Melanoma[6]

Clinical Efficacy

The response rates to vindesine-containing regimens vary depending on the cancer type, stage of the disease, and whether it is used as a single agent or in combination therapy.

Cancer TypeRegimenOverall Response Rate (ORR)Complete Response (CR) RateReference
Small Cell Lung Cancer (SCLC)Vindesine-containing74.1%-[1]
Non-Small Cell Lung Cancer (NSCLC)Vindesine-containing52.6%-[1]
Malignant LymphomasVindesine-containing88.0%-[1]
Breast CancerVindesine-containing62.6%-[1]
Acute Lymphoblastic Leukemia (ALL)Vindesine-containing94.0%-[1]
Malignant MelanomaVindesine monotherapy26%17%[6]
Relapsed ALL (VCR-sensitive) in childrenVindesine + Prednisone-55%[4]
Relapsed ALL (VCR-resistant) in childrenVindesine + Prednisone-19%[4]
Adverse Effects

The major dose-limiting toxicities of vindesine are myelosuppression and neurotoxicity.[2] Other common side effects include alopecia, nausea, vomiting, and local irritation at the injection site.[2]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or fluorescence.

Objective: To determine if this compound inhibits GTP-induced tubulin polymerization.

Materials:

  • Lyophilized, purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO or appropriate buffer)

  • Control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin on ice in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL).

    • Prepare GTP stock and dilute to a working concentration (e.g., 10 mM).

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • Pre-warm the plate reader to 37°C.

    • On ice, add the reaction components to the wells of the 96-well plate. A typical reaction mixture includes Tubulin Buffer, Glycerol, GTP, and the test compound (Vindesine) or control.

    • Initiate the reaction by adding the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the 37°C reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis:

    • Plot absorbance (OD 340 nm) versus time.

    • The rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the resulting curves.

    • Compare the curves of vindesine-treated samples to the negative control (vehicle) and positive control (e.g., Nocodazole) to determine the inhibitory effect.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity. It is commonly used to determine the IC50 of a compound.

Objective: To determine the IC50 of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight (or until cells adhere and are in the logarithmic growth phase).

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the corresponding drug dilution (or medium with vehicle for control wells).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (e.g., 24h) A->B C 3. Drug Treatment (Serial Dilutions of Vindesine) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h, Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: General workflow for an MTT cell viability assay.

Conclusion

This compound remains a relevant compound in the landscape of cancer chemotherapy. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear basis for its cytotoxic effects. The pharmacokinetic and pharmacodynamic profiles, along with extensive clinical data, define its therapeutic window and potential applications. This guide consolidates key technical information to serve as a resource for researchers in oncology, pharmacology, and drug development, facilitating a deeper understanding of vindesine's properties and supporting the ongoing search for more effective cancer therapies.

References

Preclinical Evaluation of Vindesine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine Sulfate, a semi-synthetic vinca alkaloid derived from vinblastine, is an antineoplastic agent that has been utilized in the treatment of various malignancies. Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in animal models, summarizing key findings on its pharmacokinetics, toxicology, and anti-tumor efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anticancer therapies.

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The drug binds to β-tubulin subunits, inhibiting their polymerization into microtubules and leading to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.

Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Vindesine_Sulfate This compound Tubulin_Dimers α/β-Tubulin Dimers Vindesine_Sulfate->Tubulin_Dimers Binds to β-tubulin Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited by Vindesine) Metaphase Metaphase Microtubules->Metaphase Forms Mitotic Spindle Anaphase Anaphase Metaphase->Anaphase Normal Progression (Blocked by Vindesine) Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Mitotic Arrest Leads to

Mechanism of this compound's anti-mitotic activity.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical pharmacokinetic data for this compound have been primarily generated in non-human primates.

Experimental Protocol: Pharmacokinetic Analysis in Rhesus Monkeys

A representative study involved the intravenous administration of this compound to adult male rhesus monkeys. Blood samples were collected at various time points post-administration, and plasma concentrations of the drug were determined using a sensitive radioimmunoassay. The resulting concentration-time data were then analyzed using a two-compartment open model to determine key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

ParameterValueUnit
Dose0.10mg/kg (IV bolus)
Terminal Half-life (t½)175min
Area Under the Curve (AUC)12,708nM x min
Clearance Rate7.8ml/min/kg
Apparent Volume of Distribution1.9l/kg
Data from a study in adult male rhesus monkeys.[1]

Toxicology Profile in Animal Models

Toxicology studies are essential to identify potential adverse effects and to determine the safety profile of a drug. This compound has been evaluated in various animal models, including mice, rats, and dogs. The primary dose-limiting toxicities observed are myelosuppression and neurotoxicity.

Acute Toxicity

Acute intravenous toxicity studies have been conducted in mice and rats to determine the lethal dose 50 (LD50), which is the dose required to cause mortality in 50% of the tested population.

Table 2: Acute Intravenous Toxicity of this compound

SpeciesLD50 (mg/kg)
Mouse4.6
Rat1.8
Sub-chronic Toxicity

Repeated-dose toxicity studies provide insights into the effects of longer-term exposure to a drug. Sub-chronic studies with this compound have been performed in rats and dogs.

In a typical sub-chronic toxicity study, animals are administered the drug intravenously on a weekly basis for a period of three months. Throughout the study, animals are monitored for clinical signs of toxicity. Blood samples are collected periodically for hematological and clinical chemistry analysis, and at the end of the study, a full necropsy and histopathological examination of major organs are performed.

Table 3: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Rats

Dose (mg/kg/week)Key Observations
0.15No remarkable signs of toxicity.
0.3 and greaterAnorexia, depressed blood cell counts, atrophic intestinal mucosa, inhibition of spermatogenesis, extramedullary hematopoiesis, and infections.[2]

Table 4: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Dogs

Dose (mg/kg/week)Key Observations
0.04 - 0.08Inhibition of spermatogenesis.[2]
0.1 - 0.16Leukopenia, slight erythropenia, inhibition of spermatogenesis, focal skeletal muscle degeneration, elevated lactic dehydrogenase, and an increase in bone marrow myeloid:erythroid ratio.[2]

Anti-Tumor Efficacy in Animal Models

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, including murine leukemias and solid tumor xenografts. These studies are critical for establishing the potential therapeutic efficacy of the drug.

Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study

Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives this compound, typically via intravenous injection, according to a specified dosing schedule. Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group.

Workflow for a Subcutaneous Tumor Xenograft Efficacy Study Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with This compound (or Vehicle Control) Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Regularly Analysis Data Analysis and Efficacy Evaluation Data_Collection->Analysis

Workflow for a subcutaneous tumor xenograft efficacy study.

Table 5: Anti-Tumor Efficacy of this compound in a Human Colorectal Tumor Xenograft Model

TreatmentDose (mg/kg)RouteScheduleTumor Growth Inhibition (%)
This compound (conjugated to anti-CEA antibody)2.5IVNot specified50
Data from a study in athymic mice bearing a human colorectal tumor xenograft.[2]

Conclusion

The preclinical evaluation of this compound in various animal models has provided valuable insights into its pharmacokinetic profile, toxicological effects, and anti-tumor activity. The primary mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis. The main dose-limiting toxicities are myelosuppression and neurotoxicity. Efficacy has been demonstrated in preclinical models of leukemia and solid tumors. This in-depth technical guide, with its summarized data and outlined experimental protocols, serves as a comprehensive resource for researchers in the field of oncology drug development, aiding in the design of future studies and the interpretation of preclinical data for vinca alkaloids and other microtubule-targeting agents.

References

Methodological & Application

Experimental Protocols for Vindesine Sulfate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Vindesine Sulfate, a vinca alkaloid chemotherapeutic agent. The following sections describe methodologies for assessing its cytotoxic effects, impact on the cell cycle, and induction of apoptosis.

Data Presentation

The cytotoxic efficacy of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are crucial for comparing drug sensitivity across different cell types and for designing further experiments.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
Chinese Hamster Ovary (CHO)Ovary~1.3 (equivalent to 1.0 µg/ml)1Cell Kill Assay
L1210Murine LeukemiaPotent inhibition at 10⁻⁸ to 10⁻⁵ MNot SpecifiedMitotic Arrest Assay
Human MelanomaMelanomaInhibitory effect observedNot SpecifiedGrowth Inhibition Assay
K562Chronic Myelogenous LeukemiaReceptor binding observedNot SpecifiedRadioligand Binding Assay
MOLT-4T-cell LeukemiaHigh number of receptorsNot SpecifiedRadioligand Binding Assay

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.[1][2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_drug Add Drug to Cells seed_cells->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_cells Incubate for 24-72h add_drug->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining the cytotoxicity of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression. Vindesine is known to cause a G2/M phase arrest.[3]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. A study on L1210 cells showed mitotic arrest after treatment with 10⁻⁶ M Vindesine for 30 minutes.[3]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_pi Stain with PI/RNase A fix_cells->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry analyze_data Analyze Cell Cycle Phases flow_cytometry->analyze_data

Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_stains Incubate for 15 min add_stains->incubate_stains flow_cytometry Analyze by Flow Cytometry incubate_stains->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Workflow for apoptosis detection by Annexin V/PI staining.

Signaling Pathway

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, a key component of microtubules. This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis.

Vindesine_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events vindesine This compound tubulin β-Tubulin vindesine->tubulin Binds to microtubule Microtubule Instability tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Vindesine Sulfate in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Vindesine Sulfate in murine cancer models. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate effective study design and execution.

Introduction to this compound in Murine Models

This compound is a vinca alkaloid antineoplastic agent that has demonstrated efficacy against a range of cancers. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Murine models, particularly xenografts, are crucial for preclinical evaluation of this compound's efficacy, toxicity, and pharmacokinetics.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from murine studies, offering a comparative overview of its efficacy, toxicity, and pharmacokinetic profile.

Table 1: Efficacy of this compound in Murine Xenograft Models
Tumor ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Human Colorectal Tumor XenograftAthymic Mice2.5 mg/kg (conjugated to anti-CEA antibody)50%Not Reported[3]
Lewis Lung CarcinomaNot SpecifiedNot SpecifiedAnti-metastatic effect observedNot ReportedNot Found
Madison 109 Lung CarcinomaNot SpecifiedNot SpecifiedAnti-metastatic effect observedNot ReportedNot Found

Note: Data on specific TGI percentages and survival benefits for unconjugated this compound in various murine models is limited in the reviewed literature. The provided data for the colorectal tumor xenograft used a conjugated form of Vindesine.

Table 2: Toxicity Profile of this compound in Mice
ParameterDoseObservationReference
Acute Toxicity Single injectionMore toxic than Vinblastine, less toxic than VincristineNot Found
Organ-Specific Toxicity 1 and 2 mg/kg (single injection)Significant decline in testicular weight[4]
Hematological Toxicity Not SpecifiedMyelosuppression is a major side effect
Neurotoxicity Not SpecifiedNeurotoxicity is a major dose-limiting side effect
Table 3: Pharmacokinetic Parameters of Vindesine in Murine Models
ParameterValueMurine Model DetailsReference
Terminal Half-life (t½) ~24 hours (in humans, murine data limited)Not Specified
Cmax Not available in reviewed literatureNot Specified
AUC Not available in reviewed literatureNot Specified
Clearance Primarily through hepatic metabolismNot Specified

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in murine xenograft models.

Murine Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells to establish a xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., Athymic Nude, SCID)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic agent

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (typically 1x10^6 to 10x10^6 cells per 100-200 µL).

  • Anesthetize the mouse.

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

  • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (saline) for injection

  • Sterile syringes and needles

Formulation:

  • Reconstitute the this compound powder with sterile saline to the desired stock concentration.

  • Further dilute the stock solution with sterile saline to the final desired concentration for injection.

  • Protect the solution from light.

Administration Routes:

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the mouse's tail to dilate the lateral tail veins.

    • Place the mouse in a restraint device.

    • Disinfect the tail with an alcohol swab.

    • Insert a 27-30 gauge needle into one of the lateral tail veins.

    • Slowly inject the this compound solution.

    • Apply gentle pressure to the injection site after removing the needle.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse, tilting it slightly head-down.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.[7]

    • Aspirate to ensure no fluid or blood is drawn back.

    • Inject the this compound solution.[8]

Efficacy and Toxicity Monitoring

Efficacy Assessment:

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor body weight of the mice at each tumor measurement.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Toxicity Monitoring:

  • Observe the mice daily for clinical signs of toxicity, including:

    • Changes in body weight (more than 20% loss is a common endpoint).

    • Changes in behavior (lethargy, hunched posture).

    • Ruffled fur.

    • Signs of neurotoxicity (e.g., gait abnormalities).

  • Perform complete blood counts (CBCs) to monitor for myelosuppression.

Visualized Pathways and Workflows

Mechanism of Action: Vindesine-Induced Apoptosis

This compound, like other vinca alkaloids, disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling pathways.[1][2] Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the degradation of IκBα, which in turn activates NF-κB.[2][9]

Vindesine This compound Tubulin β-Tubulin Binding Vindesine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Ikk IKK Activation MitoticArrest->Ikk Apoptosis Apoptosis JNK->Apoptosis Ikb IκBα Degradation Ikk->Ikb Nfkb NF-κB Activation Ikb->Nfkb Nfkb->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine xenograft model.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataCollection Data Collection & Analysis Endpoint->DataCollection Results Results Interpretation DataCollection->Results

Caption: Experimental workflow for a murine xenograft study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vindesine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, used as an antineoplastic agent in chemotherapy.[1] It is effective against various cancers, including acute lymphocytic leukemia and non-small cell lung cancer.[1][2] The primary mechanism of action for vindesine involves the inhibition of microtubule polymerization by binding to tubulin.[3] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]

Given its potent cytotoxic nature, the accurate and precise quantification of this compound in pharmaceutical formulations and for stability studies is critical. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose.[4] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the cellular cytoskeleton. The process is a targeted disruption of cell division at a critical phase.

G cluster_0 VDS This compound Tubulin Binds to Tubulin Subunits VDS->Tubulin Inhibit Inhibition of Microtubule Polymerization Tubulin->Inhibit Disrupt Mitotic Spindle Disruption Inhibit->Disrupt Arrest Metaphase Arrest Disrupt->Arrest Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis

Mechanism of action for this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile / 0.025 M Phosphate Buffer (pH 7.25) in a 53:47 (v/v) ratio[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]
Detection Wavelength 269 nm[5]
Run Time Approximately 10 minutes

Preparation of 0.025 M Phosphate Buffer (pH 7.25): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.025 M solution. Adjust the pH to 7.25 using a suitable base such as dilute potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter before use.

Standard and Sample Preparation

a) Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored under refrigeration and protected from light.

b) Calibration Curve Standards:

  • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of working standards.

  • A suggested concentration range is 1.0 µg/mL to 50 µg/mL.

c) Sample Preparation (from injection formulation):

  • Reconstitute or dilute the this compound injection sample with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).[5]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Performance and Validation

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to the criteria in Table 1. This is achieved by making five replicate injections of a working standard solution (e.g., 20 µg/mL).

Table 1: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) ≤ 2.0 1.05[6]
Repeatability (%RSD of Peak Area) ≤ 2.0% (for n=5 injections) < 1.0%
Theoretical Plates (N) ≥ 2000 > 3000

| Retention Time (%RSD) | ≤ 1.0% | < 0.5% |

Method Validation Summary

The analytical method was validated according to ICH guidelines. The results demonstrate that the method is specific, linear, precise, and accurate for the quantification of this compound.

Table 2: Summary of Method Validation Quantitative Data

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) R² ≥ 0.995 > 0.999[5][7]
Range 1.0 - 50 µg/mL -
Precision (%RSD)
Repeatability (Intra-day) RSD ≤ 2.0% < 1.5%
Intermediate Precision (Inter-day) RSD ≤ 3.0% < 2.5%[5]
Accuracy (% Recovery) 90.0% - 110.0% 98.0% - 105.0%[5][8]
Limit of Quantification (LOQ) - ~0.3 ng/mL (by HILIC-MS/MS)[9]

| Specificity | No interference at the retention time of Vindesine peak | Peak purity > 99.5% |

Experimental Workflow and Data Analysis

The overall process from sample receipt to final report generation follows a structured workflow to ensure data integrity and reproducibility.

G cluster_0 A 1. Preparation (Standards & Samples) B 2. HPLC System Setup (Equilibrate with Mobile Phase) A->B C 3. System Suitability Test (SST) (5x Standard Injections) B->C D Check SST Criteria C->D E 4. Sample Analysis (Inject Blank, Standards, Samples) D->E Pass H Troubleshoot System D->H Fail F 5. Data Processing (Integrate Peaks, Generate Curve) E->F G 6. Calculate Results & Report F->G H->C

Workflow for HPLC analysis of this compound.
Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the routine quality control and quantitative analysis of this compound. The method is linear, precise, accurate, and specific. The provided protocols for sample preparation and system suitability ensure reliable and reproducible results, making it a valuable tool for researchers and professionals in pharmaceutical development.

References

Application Notes and Protocols for Designing Combination Therapy Studies with Vindesine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy of Vindesine Sulfate in combination with other therapeutic agents. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the assessment of synergistic, additive, or antagonistic interactions.

Introduction to this compound

This compound is a semi-synthetic vinca alkaloid derived from vinblastine.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] this compound has been used in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer, often as a component of combination chemotherapy regimens.[3][5][6] The rationale for using this compound in combination therapies is to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by targeting multiple cellular pathways.[7]

Designing In Vitro Combination Studies

In vitro studies are essential for the initial screening and characterization of drug interactions. These studies provide a quantitative measure of synergy, additivity, or antagonism.

Key Concepts in Combination Therapy Analysis

Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects. Additivity: The combined effect is equal to the sum of the individual effects. Antagonism: The combined effect is less than the sum of their individual effects.

Two common methods for quantifying these interactions are the Combination Index (CI) method by Chou-Talalay and isobologram analysis.

  • Combination Index (CI): A quantitative measure of the degree of drug interaction.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: A graphical representation of drug interactions. Data points falling below the line of additivity indicate synergy, on the line indicate additivity, and above the line indicate antagonism.

Experimental Workflow for In Vitro Synergy Assessment

InVitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Select and Culture Cancer Cell Lines drug_prep Prepare Stock Solutions of this compound and Combination Agent cell_culture->drug_prep single_agent Determine IC50 of Single Agents drug_prep->single_agent combo_treatment Treat Cells with Drugs in Combination (Fixed Ratio or Matrix Design) single_agent->combo_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_treatment->viability_assay ci_calc Calculate Combination Index (CI) viability_assay->ci_calc isobologram Generate Isobolograms ci_calc->isobologram synergy_conclusion Determine Synergy, Additivity, or Antagonism isobologram->synergy_conclusion

Caption: Workflow for in vitro synergy assessment.
Summarized Preclinical Data for this compound Combinations

The following tables summarize hypothetical and literature-derived data from preclinical studies of this compound in combination with other agents.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Lung Cancer Cells

Treatment GroupIC50 (µM)Combination Index (CI) at ED50Interaction
This compound0.05--
Cisplatin5.0--
Vindesine + Cisplatin (1:100 ratio)-0.7Synergistic

Table 2: In Vitro Apoptosis Induction in MCF-7 Breast Cancer Cells (48h Treatment)

Treatment Group% Apoptotic Cells (Annexin V+)
Control5%
This compound (0.1 µM)15%
Doxorubicin (0.5 µM)20%
Vindesine + Doxorubicin45%

Table 3: Cell Cycle Arrest in CCRF-CEM Leukemia Cells (24h Treatment)

Treatment Group% Cells in G2/M Phase
Control10%
This compound (0.02 µM)40%
Methotrexate (0.1 µM)15%
Vindesine + Methotrexate65%

Designing In Vivo Combination Studies

In vivo studies using animal models, such as xenografts in immunodeficient mice, are crucial for evaluating the therapeutic efficacy and toxicity of drug combinations in a more complex biological system.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_prep Model Development cluster_exp Treatment and Monitoring cluster_analysis Endpoint Analysis cell_implant Implant Human Tumor Cells into Immunodeficient Mice tumor_growth Allow Tumors to Reach a Palpable Size cell_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer this compound, Combination Agent, and Controls randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi toxicity Assess Toxicity (e.g., weight loss, clinical signs) tgi->toxicity survival Kaplan-Meier Survival Analysis toxicity->survival

Caption: Workflow for in vivo efficacy assessment.
Summarized Preclinical Data for this compound Combinations

Table 4: In Vivo Tumor Growth Inhibition in a Nude Mouse Xenograft Model (A549 Lung Cancer)

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
This compound (2 mg/kg)90040%
Cisplatin (5 mg/kg)75050%
Vindesine + Cisplatin30080%

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the combination agent in culture medium.

  • Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound combinations.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound, the combination agent, or the combination for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound combinations on cell cycle progression.

Materials:

  • Treated and control cells

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with this compound, the combination agent, or the combination for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound combinations in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound and combination agent formulated for injection

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Administer treatments according to the planned schedule (e.g., intraperitoneal or intravenous injections).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor mouse body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathway Perturbation

This compound's primary target is the microtubule network, leading to mitotic arrest. Combination therapies often aim to target complementary pathways to enhance cell killing. For example, combining this compound with an agent that inhibits survival signaling or promotes DNA damage can lead to synergistic effects.

Signaling_Pathway cluster_vindesine This compound cluster_combo Combination Agent (e.g., DNA Damaging Agent) cluster_apoptosis Cellular Outcome Vindesine This compound Tubulin Tubulin Vindesine->Tubulin binds & inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis ComboAgent Combination Agent DNA DNA ComboAgent->DNA DNADamage DNA Damage DNA->DNADamage DNADamage->Apoptosis

References

Application Notes and Protocols for Establishing Vindesine Sulfate-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine sulfate, a semi-synthetic vinca alkaloid, is a chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the development of drug resistance is a significant obstacle in its clinical efficacy. To facilitate the study of these resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

The primary mechanisms of resistance to vinca alkaloids, including vindesine, involve the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively effluxes the drug from the cell.[1][2] Other mechanisms include alterations in tubulin structure or expression and dysregulation of apoptotic pathways.[3][4]

Data Presentation: Quantitative Analysis of this compound Resistance

The level of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to its parental, sensitive counterpart. The resistance index (RI) or fold resistance is then calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Cell LineCancer TypeParental IC50 (approx.)Resistant IC50 (approx.)Resistance Index (Fold Resistance)Key Resistance Mechanism
SH-1 Human Esophageal CarcinomaNot specifiedNot specified3 to 115Enhanced MDR1 gene expression and amplification[1]
H69 Human Small-Cell Lung CancerNot specifiedNot specified11.6Modulation of tubulin[3]
L5178Y Murine Lymphoblastic Leukemia3.5 x 10⁻⁸ M4.0 x 10⁻⁷ M11.4Reduced drug accumulation/retention[2]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line by Stepwise Exposure

This protocol describes the gradual exposure of a parental cancer cell line to increasing concentrations of this compound to select for a resistant population.

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Cell culture flasks, plates, and other necessary consumables

  • Hemocytometer or automated cell counter

  • MTT or other cell viability assay kits

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Plate the parental cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a range of this compound concentrations.

    • After 48-72 hours of incubation, assess cell viability using an MTT assay to determine the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

    • Maintain the culture, changing the medium with fresh this compound every 2-3 days.

    • Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask.

  • Stepwise increase in concentration:

    • Once the cells are stably proliferating in the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.

    • Monitor the cells closely for signs of recovery and proliferation. This process can take several weeks to months.

    • Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each stage of increased resistance.

  • Establishment of the resistant line:

    • Continue the stepwise selection until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

    • Culture the resistant cells in the presence of the high concentration of this compound for at least 2-3 passages to ensure stability.

  • Characterization of the resistant cell line:

    • Determine the new IC50 of the established resistant cell line and calculate the resistance index.

    • Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., Western blotting for P-gp, tubulin immunofluorescence, apoptosis assays).

Protocol 2: Confirmation of Resistance by Cell Viability Assay (MTT)

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.

    • Calculate the Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental).

Mandatory Visualizations

Experimental Workflow for Developing Resistant Cell Lines

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Stepwise Selection cluster_2 Phase 3: Characterization Parental Parental Cell Line IC50_det Determine IC50 Parental->IC50_det Low_dose Culture with low dose (IC10-IC20) IC50_det->Low_dose Step_increase Gradually Increase Vindesine Concentration Low_dose->Step_increase Monitor Monitor Proliferation & Subculture Step_increase->Monitor Cryo Cryopreserve at each step Monitor->Cryo Resistant_line Stable Resistant Cell Line Monitor->Resistant_line New_IC50 Determine new IC50 & Calculate RI Resistant_line->New_IC50 Mechanism Investigate Resistance Mechanisms New_IC50->Mechanism

Caption: Workflow for establishing this compound-resistant cell lines.

Signaling Pathway: MDR1/P-gp Mediated Efflux of this compound

MDR1_Pathway cluster_cell Cancer Cell VDS_in Vindesine Sulfate Pgp P-glycoprotein (MDR1) VDS_in->Pgp Binding Intracellular Intracellular Space VDS_out Vindesine Sulfate Pgp->VDS_out ATP-dependent Efflux Extracellular Extracellular Space Extracellular->VDS_in Diffusion

Caption: P-gp mediated efflux of this compound from a cancer cell.

Signaling Pathway: Vindesine Action and Resistance Mechanisms

Vindesine_Action_Resistance cluster_resistance Resistance Mechanisms cluster_action Cellular Action VDS This compound Tubulin β-Tubulin VDS->Tubulin Binds to MDR1 ↑ MDR1/P-gp Expression MDR1->VDS Efflux Tubulin_mod Tubulin Isotype Alteration Tubulin_mod->Tubulin Reduces Binding Apoptosis_inhibit Inhibition of Apoptosis (↑ Mcl-1) Apoptosis Apoptosis Apoptosis_inhibit->Apoptosis Blocks Microtubule_disrupt Microtubule Disruption Tubulin->Microtubule_disrupt Mitotic_arrest Mitotic Arrest Microtubule_disrupt->Mitotic_arrest Mitotic_arrest->Apoptosis

Caption: Vindesine's mechanism of action and key resistance pathways.

References

Cytotoxicity assay protocol for determining IC50 of Vindesine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Cytotoxicity Assay Protocol for Determining the IC50 of Vindesine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a vinca alkaloid chemotherapeutic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] As a derivative of vinblastine, it inhibits the polymerization of tubulin, a crucial component of microtubules.[1] This disruption prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the metaphase and subsequent apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound particularly effective against rapidly dividing cancer cells.[1]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of any cytotoxic compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This application note provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases in viable cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution (typically DMSO), and the absorbance of the solution is measured at a specific wavelength (usually around 570 nm).[4] The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7, K562, MOLT-4)[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow Experimental Workflow for IC50 Determination cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight B->C D Prepare serial dilutions of this compound C->D Next Day E Treat cells with varying drug concentrations D->E F Incubate for 24-72 hours E->F G Add MTT solution to each well F->G End of Incubation H Incubate for 4 hours G->H I Add DMSO to dissolve formazan crystals H->I J Measure absorbance at 570 nm I->J Final Step K Calculate percentage cell viability J->K L Plot dose-response curve and determine IC50 K->L

References

Application Notes and Protocols for Pharmacokinetic Analysis of Vindesine Sulfate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic analysis of Vindesine Sulfate in animal models, designed to assist in the design and execution of preclinical studies. The following sections detail the pharmacokinetic parameters, experimental protocols, and analytical methodologies pertinent to the study of this vinca alkaloid.

Introduction to this compound Pharmacokinetics

This compound is a semi-synthetic vinca alkaloid derived from vinblastine, used as an antineoplastic agent. Its mechanism of action involves the inhibition of microtubule formation, leading to mitotic arrest and cell death. Understanding the pharmacokinetic profile of Vindesine in animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the drug's efficacy and toxicity.

Pharmacokinetic Parameters of Vindesine

Animal studies are fundamental in characterizing the pharmacokinetic profile of new chemical entities. The following table summarizes the key pharmacokinetic parameters of Vindesine observed in a study with rhesus monkeys.

Table 1: Pharmacokinetic Parameters of Vindesine in Rhesus Monkeys following a Single Intravenous Bolus Dose

ParameterValueUnit
Dose 0.20mg/kg
Terminal Half-life (t½) 175min
Clearance (CL) 7.8mL/min/kg
Volume of Distribution (Vd) 1.9L/kg
Area Under the Curve (AUC₀-∞) 12,708nM x min
Data from a study in adult male rhesus monkeys.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and reliability of pharmacokinetic studies. Below is a representative protocol for the analysis of this compound in a non-human primate model.

Animal Model and Drug Administration
  • Animal Model: Adult male rhesus monkeys are a suitable non-human primate model for studying the pharmacokinetics of vinca alkaloids due to physiological similarities to humans.[1]

  • Drug Formulation: this compound should be dissolved in a sterile isotonic saline solution to the desired concentration.

  • Administration Route: Intravenous (IV) bolus injection is a common administration route for precise control over the initial drug concentration in the systemic circulation.[1]

  • Dosage: A dose of 0.20 mg/kg has been used in rhesus monkeys to achieve measurable plasma concentrations.[1]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile. A typical sampling schedule might include collection at 5, 15, 30, 60, 120, 240, and 480 minutes.

  • Sample Processing:

    • Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis to ensure sample stability.

Bioanalytical Method

The quantification of Vindesine in plasma samples requires a sensitive and specific analytical method. While radioimmunoassays have been used historically, modern bioanalytical laboratories predominantly use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity, selectivity, and accuracy.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to remove proteins that can interfere with the analysis.

    • Liquid-Liquid Extraction (LLE): A method that separates the drug from the plasma matrix based on its solubility in two immiscible liquid phases.

    • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte of interest from the plasma matrix, providing a cleaner extract compared to protein precipitation.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 reverse-phase column is typically used to separate Vindesine from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used. The detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Vindesine and an internal standard.

Visualizing Experimental Workflows

Clear visualization of the experimental workflow is essential for understanding the entire process from drug administration to data analysis.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Rhesus Monkey Dose IV Bolus Administration (0.20 mg/kg this compound) Animal->Dose Dosing Blood_Sampling Serial Blood Sampling Dose->Blood_Sampling Post-administration Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Processing Storage Sample Storage (-80°C) Centrifugation->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Modeling Parameters Determination of PK Parameters (t½, CL, Vd, AUC) PK_Modeling->Parameters

Pharmacokinetic Study Workflow

Logical Relationship of Pharmacokinetic Analysis

The relationship between the different stages of a pharmacokinetic study is hierarchical and interconnected, starting from the experimental design and culminating in the interpretation of the results.

Logical_Relationship Study_Design Study Design - Animal Model Selection - Dosing Regimen - Sampling Schedule In_Vivo_Experiment In-Vivo Experiment - Drug Administration - Sample Collection Study_Design->In_Vivo_Experiment Bioanalysis Bioanalytical Method - Sample Preparation - LC-MS/MS Quantification In_Vivo_Experiment->Bioanalysis Data_Analysis Data Analysis - Pharmacokinetic Modeling - Parameter Calculation Bioanalysis->Data_Analysis Interpretation Interpretation of Results - ADME Profile - Efficacy & Toxicity Correlation Data_Analysis->Interpretation

Logical Flow of Pharmacokinetic Analysis

References

Troubleshooting & Optimization

Vindesine Sulfate stability and proper storage for research experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Vindesine Sulfate for research experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a vinca alkaloid antineoplastic agent derived from Catharanthus roseus.[1] Its mechanism of action involves binding to the microtubular proteins of the mitotic spindle. This disrupts tubulin polymerization, leading to mitotic arrest and cell death.[1][2][3]

Q2: How should the lyophilized this compound powder be stored?

The lyophilized powder is hygroscopic and should be stored in its original, tightly sealed, light-resistant container.[4] For optimal long-term stability, specific storage temperatures are recommended.

Q3: What are the recommended solvents for reconstituting this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For a 1 mg/mL concentration, sterile 0.9% sodium chloride can also be used.[5] When using DMSO, it is critical to use a fresh, anhydrous grade, as moisture-absorbing DMSO can reduce solubility.[1]

Q4: How should I store reconstituted stock solutions?

The stability of stock solutions depends on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]

Q5: What safety precautions are necessary when handling this compound?

This compound is a cytotoxic agent and must be handled with extreme care to avoid personal contact, including inhalation.[4]

  • Engineering Controls : All handling of the powder and preparation of solutions should be performed in a Class II laminar flow biological safety cabinet.[4]

  • Personal Protective Equipment (PPE) : Wear a disposable lab coat, double nitrile gloves, and safety glasses.[4]

  • Disposal : All contaminated materials and waste must be disposed of as hazardous waste according to local, state, and federal regulations.[4]

Q6: What substances are incompatible with this compound?

Avoid strong oxidizing agents, strong acids, and strong alkalis.[4][6][7] this compound is most stable at an acidic pH and may precipitate in solutions with a pH greater than 6.[8] For dilutions, it is recommended to use solutions with a pH between 3.5 and 5.5.[9]

Data Summary Tables

Table 1: Storage and Stability of Lyophilized this compound Powder

Storage ConditionDuration of StabilitySource(s)
-20°C3 years[1]
2°C to 8°C (Refrigerator)See manufacturer's certificate[5][7]
Store in a cool, dry placeStable under normal conditions[7]
Protect from lightDecomposes on exposure to light[4]

Table 2: Stability of Reconstituted this compound Stock Solutions

SolventConcentrationStorage Temp.Duration of StabilityContainerSource(s)
DMSO100 mg/mL-80°C1 yearN/A[1]
DMSO100 mg/mL-20°C1 monthN/A[1]
Water for Injection1 mg/mL4°C (Refrigerator)21 days (Protected from light)Glass[10]
0.9% Sodium Chloride1 mg/mL2°C to 8°C (Refrigerator)24 hoursOriginal Vial[5]

Table 3: Stability of Diluted this compound Working Solutions

DiluentConcentrationStorage Temp.Duration of StabilitySource(s)
Dextrose 5% in water, Ringer's injection, or 0.9% NaCl20 µg/mL-20°CNo degradation after 4 weeks[8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Powder to Create a Stock Solution

  • Objective : To prepare a concentrated stock solution from lyophilized this compound powder.

  • Materials :

    • Vial of lyophilized this compound

    • Anhydrous, high-purity DMSO or sterile Water for Injection

    • Sterile, single-use polypropylene microcentrifuge tubes

  • Procedure :

    • Before opening, allow the vial of this compound powder to warm to room temperature.[11]

    • Perform all steps in a Class II biological safety cabinet.

    • Carefully add the required volume of solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 100 mg/mL).[1]

    • Recap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.

    • Immediately aliquot the stock solution into single-use, light-protecting (amber) tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year in DMSO).[1]

Protocol 2: Preparation of a Final Working Solution

  • Objective : To dilute the concentrated stock solution to the final concentration required for the experiment.

  • Materials :

    • Frozen aliquot of this compound stock solution

    • Sterile cell culture medium or appropriate buffer (e.g., 0.9% NaCl)

  • Procedure :

    • Thaw one aliquot of the stock solution at room temperature.

    • In the biological safety cabinet, perform a serial dilution of the stock solution with the appropriate sterile medium or buffer to reach the final desired concentration.

    • Ensure the pH of the final solution is below 6.0 to prevent precipitation.[8]

    • Use the final working solution immediately for the experiment.

Troubleshooting Guide

Problem: The reconstituted solution is cloudy or contains a precipitate.

  • Possible Cause 1 : The pH of the solution is too high (above 6.0).[8]

    • Solution : Ensure the diluent is sufficiently acidic (pH 3.5-5.5). Do not use alkaline buffers for dilution.

  • Possible Cause 2 : The DMSO used for reconstitution was not anhydrous.[1]

    • Solution : Discard the solution and prepare a new one using fresh, high-purity, anhydrous DMSO.

  • Possible Cause 3 : The solubility limit has been exceeded.

    • Solution : Review the solubility data and adjust the concentration accordingly.

Problem: Inconsistent or poor results in the experiment.

  • Possible Cause 1 : Degradation of this compound due to improper storage.

    • Solution : Review the storage conditions and stability data. Ensure the powder and stock solutions were stored at the correct temperatures and protected from light.[1][4]

  • Possible Cause 2 : Loss of potency from repeated freeze-thaw cycles.[1]

    • Solution : Always aliquot stock solutions after reconstitution. Discard any stock solution that has been frozen and thawed multiple times.

  • Possible Cause 3 : The compound was not fully dissolved during reconstitution.

    • Solution : Visually inspect the reconstituted solution to ensure it is clear and free of particulate matter before making further dilutions.

Visual Diagrams

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Lyophilized Vindesine Sulfate Powder B Warm Vial to Room Temperature A->B C Reconstitute in BSC with Anhydrous Solvent B->C D Vortex Gently to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) E->F G Thaw One Aliquot F->G For Experiment H Dilute to Final Concentration G->H I Use Immediately in Experiment H->I

Caption: Experimental workflow for this compound solution preparation.

G start Issue Encountered: Precipitate in Solution or Inconsistent Results q1 Is there visible precipitate? start->q1 c1 Possible Cause: pH > 6.0 q1->c1 Yes q2 Were stock solutions subjected to multiple freeze-thaw cycles? q1->q2 No s1 Solution: Use buffer/diluent with pH 3.5-5.5 c1->s1 c2 Possible Cause: Used old/wet DMSO c1->c2 s2 Solution: Re-make with fresh, anhydrous DMSO c3 Possible Cause: Compound Degradation q2->c3 Yes q3 Were solutions protected from light? q2->q3 No s3 Solution: Always prepare and use single-use aliquots c3->s3 q3->c3 Yes c4 Possible Cause: Photodegradation q3->c4 No s4 Solution: Use amber tubes and limit light exposure c4->s4

Caption: Troubleshooting decision tree for common this compound issues.

References

Technical Support Center: Addressing Challenges of Vindesine Sulfate Infiltration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing Vindesine Sulfate infiltration during animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is infiltration a concern in animal studies?

A1: this compound is a chemotherapy agent belonging to the vinca alkaloid family.[1] It functions by disrupting microtubule formation, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[2][3][4] In animal studies, it is used to investigate its anticancer efficacy and toxicological profile.[5] However, this compound is a potent vesicant, meaning its accidental leakage from a blood vessel into the surrounding subcutaneous tissue (infiltration or extravasation) can cause severe local tissue irritation, inflammation, and necrosis.[1][6] This can compromise animal welfare, lead to confounding experimental results, and necessitate the euthanasia of the animal.

Q2: What are the visual signs of this compound infiltration in small animals like mice and rats?

A2: Early detection is critical for managing infiltration. Researchers should be vigilant for the following signs at and around the injection site:

  • Swelling and Edema: One of the first and most common signs.[7]

  • Erythema (Redness): Indicates an inflammatory response.[7]

  • Blanching: The skin may appear pale immediately around the needle tip.

  • Lack of Blood Return: Inability to aspirate blood from an intravenous catheter.

  • Increased Resistance during Injection: A noticeable change in the pressure required to administer the substance.

  • Vocalization or Signs of Pain: The animal may exhibit signs of distress upon injection.

Late-stage signs can include blistering, ulceration, and the formation of a hard, necrotic eschar.[6]

Q3: What is the immediate course of action if this compound infiltration is suspected?

A3: If infiltration is suspected, prompt action is crucial to mitigate tissue damage. Follow these steps:

  • Stop the infusion immediately. [8]

  • Do not remove the cannula or needle. [9]

  • Attempt to aspirate: Gently try to withdraw as much of the extravasated drug as possible from the cannula or needle.[8]

  • Administer the antidote: Hyaluronidase is the recommended antidote for vinca alkaloid extravasation.[9][10] (See detailed protocol below).

  • Remove the cannula or needle.

  • Apply warm compresses: Use a warm, dry compress on the affected area for 15-20 minutes, repeated four times a day for the first 24 hours.[10] Do NOT use cold compresses , as this can worsen tissue damage from vinca alkaloids.[6]

  • Elevate the limb: If applicable, elevate the affected limb to help reduce swelling.[10]

  • Document the event: Record the date, time, animal ID, estimated volume of infiltration, and all actions taken. Photographic documentation is also recommended.

  • Monitor the animal closely: Observe the site daily for signs of progression and consult with veterinary staff.

Troubleshooting Guide

Problem: Difficulty in achieving successful intravenous (tail vein) injection in mice.

Possible Cause Solution
Veins are not dilated Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes before injection to cause vasodilation.
Improper restraint Use an appropriate restraint device to secure the mouse and minimize movement. Ensure the tail is properly positioned and stabilized.
Incorrect needle angle and depth The needle should be inserted at a shallow angle (approximately 10-15 degrees) with the bevel facing up. The vein is very superficial.
Needle is not in the vein A successful injection will have no resistance. If you feel resistance or see a subcutaneous bleb form, you are not in the vein. Withdraw the needle and try a more proximal site.
Dehydration of the animal Ensure animals are well-hydrated, as dehydration can lead to poor venous access.

Problem: this compound solution appears cloudy or has precipitates.

Possible Cause Solution
Improper reconstitution or dilution Follow the manufacturer's instructions for reconstitution carefully. Use the recommended diluent (e.g., 0.9% Sodium Chloride).
Incompatibility with other agents Do not mix this compound in the same syringe with other drugs unless their compatibility is confirmed.
Temperature fluctuations Store the reconstituted solution according to the manufacturer's recommendations, typically refrigerated and protected from light. Allow the solution to come to room temperature before injection to reduce viscosity and animal discomfort.

Experimental Protocols

Protocol for Induction of this compound Extravasation Injury in a Mouse Model

This protocol is adapted from models using other vinca alkaloids to study extravasation injury.

Materials:

  • This compound for injection

  • Sterile 0.9% Sodium Chloride for reconstitution

  • Insulin syringes with 29G or 30G needles

  • Anesthetic agent (e.g., isoflurane)

  • Electric clippers

  • Digital calipers

  • Camera for documentation

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Shave a small area on the dorsal flank.

  • Drug Preparation: Reconstitute this compound with sterile 0.9% Sodium Chloride to a final concentration of 0.1 mg/mL.

  • Induction of Extravasation:

    • Carefully pinch the shaved skin to form a small tent.

    • Insert the needle of an insulin syringe containing 50 µL of the this compound solution into the intradermal or subcutaneous space.

    • Inject the solution to create a visible bleb.

    • A control group should be injected with an equal volume of sterile 0.9% Sodium Chloride.

  • Monitoring and Assessment:

    • Monitor the animals daily for clinical signs of toxicity and local tissue reaction.

    • Measure the area of erythema and any subsequent ulceration daily using digital calipers (length x width).

    • Photograph the injection sites at consistent time points.

    • At predetermined endpoints, euthanize the animals and collect the affected skin and underlying tissue for histological analysis.

Protocol for Hyaluronidase Treatment of this compound Extravasation

Materials:

  • Hyaluronidase for injection (150 U/mL)

  • Sterile 0.9% Sodium Chloride for dilution

  • Tuberculin syringes with 27G or 30G needles

Procedure:

  • Preparation of Hyaluronidase: Dilute the hyaluronidase solution with sterile 0.9% Sodium Chloride to a final concentration of 15 U/mL.

  • Administration:

    • Within one hour of the suspected extravasation event, administer the diluted hyaluronidase.

    • Inject small volumes (e.g., 0.1 to 0.2 mL) subcutaneously or intradermally around the periphery of the extravasation site.

    • The total dose will depend on the estimated volume of extravasated this compound. A general guideline is a 1:1 volume ratio of hyaluronidase solution to the estimated extravasated drug volume.[11]

Quantitative Data Summary

The following table summarizes a histological scoring system for cutaneous wounds in mice, which can be adapted to quantify the tissue damage from this compound infiltration.[12][13]

Parameter Score 0 Score 1 Score 2 Score 3 Score 4
Re-epithelialization No re-epithelializationPartial re-epithelializationComplete re-epithelialization--
Granulation Tissue No granulation tissueMinimal granulation tissueModerate granulation tissueAbundant granulation tissue-
Inflammation Severe inflammationModerate inflammationMild inflammationNo inflammation-
Collagen Deposition No collagenLoose, disorganized collagenOrganized collagen bundlesDense, mature collagen-
Necrosis Extensive necrosisModerate necrosisMild necrosisNo necrosis-

Researchers can adapt this scoring system based on the specific parameters of their study. The total score provides a quantitative measure of tissue damage and repair.

Visualizations

Signaling Pathway of this compound-Induced Cell Death

Vindesine_Sulfate_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Vindesine This compound Tubulin Tubulin Dimers Vindesine->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest Inflammation Inflammatory Response Microtubule->Inflammation Induces cellular stress Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers CellDeath Cell Death & Tissue Necrosis Apoptosis->CellDeath Inflammation->CellDeath

Caption: this compound-induced cell death pathway.

Experimental Workflow for Managing this compound Infiltration

Infiltration_Workflow Start Suspicion of This compound Infiltration StopInfusion Stop Infusion Immediately Start->StopInfusion Aspirate Attempt to Aspirate Drug StopInfusion->Aspirate AdministerAntidote Administer Hyaluronidase Aspirate->AdministerAntidote RemoveCannula Remove Cannula AdministerAntidote->RemoveCannula WarmCompress Apply Warm Compress RemoveCannula->WarmCompress Monitor Monitor Animal & Document WarmCompress->Monitor ConsultVet Consult Veterinary Staff Monitor->ConsultVet NoImprovement No Improvement / Worsening ConsultVet->NoImprovement SupportiveCare Continue Supportive Care NoImprovement->SupportiveCare Yes Euthanasia Consider Humane Euthanasia NoImprovement->Euthanasia No SupportiveCare->Monitor

Caption: Workflow for managing this compound infiltration.

Logical Relationship of Factors Influencing Infiltration Injury Severity

Severity_Factors Severity Severity of Tissue Injury Concentration Drug Concentration Concentration->Severity Volume Volume Infiltrated Volume->Severity Duration Duration of Exposure Duration->Severity Location Anatomical Location Location->Severity AnimalHealth Animal Health Status AnimalHealth->Severity Intervention Timeliness of Intervention Intervention->Severity Mitigates

Caption: Factors influencing infiltration injury severity.

References

Enhancing the efficacy of Vindesine Sulfate through novel drug combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel drug combinations with Vindesine Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how can its efficacy be enhanced?

This compound is a vinca alkaloid chemotherapeutic agent that primarily works by inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to metaphase arrest in dividing cells, ultimately triggering apoptosis. The efficacy of this compound can be enhanced by combining it with other agents that target complementary pathways, overcome resistance mechanisms, or have synergistic cytotoxic effects.

Q2: Which signaling pathways are commonly targeted to enhance this compound's efficacy?

Commonly targeted pathways include those involved in cell cycle regulation, apoptosis, and drug resistance. For instance, combining this compound with agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 family inhibitors) or modulate cell cycle checkpoints can increase its cytotoxic effects.

Q3: Are there known mechanisms of resistance to this compound?

Yes, resistance to this compound can develop through several mechanisms, including the overexpression of drug efflux pumps (like P-glycoprotein), alterations in tubulin structure, and upregulation of pro-survival signaling pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lower-than-expected cytotoxicity in combination therapy. - Suboptimal drug concentrations.- Antagonistic drug interaction.- Cell line-specific resistance.- Perform a dose-matrix titration to identify synergistic concentration ranges.- Review the literature for known interactions between the drug classes.- Characterize the expression of resistance markers (e.g., P-glycoprotein) in your cell line.
Inconsistent results in cell viability assays. - Uneven cell seeding.- Edge effects in multi-well plates.- Variability in drug preparation.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Prepare fresh drug dilutions for each experiment from a validated stock solution.
Difficulty in assessing synergy (e.g., calculating CI values). - Inappropriate experimental design for synergy analysis.- Data not conforming to the assumptions of the model (e.g., Chou-Talalay).- Use a fixed-ratio or a checkerboard experimental design.- Ensure your dose-response curves are well-defined for each drug individually before testing combinations.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, and the combination of both. Include a vehicle control.

  • Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the drug combinations as described in the cytotoxicity protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Workflows

cluster_0 This compound Action Vindesine Vindesine Tubulin Tubulin Vindesine->Tubulin Inhibits polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis cluster_1 Experimental Workflow for Synergy Assessment Cell_Culture Cell Culture Cell_Treatment Cell Treatment (Single & Combination) Cell_Culture->Cell_Treatment Drug_Preparation Drug Preparation Drug_Preparation->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50, CI Values) Viability_Assay->Data_Analysis Synergy_Determination Synergy Determination Data_Analysis->Synergy_Determination

Refining Vindesine Sulfate treatment schedules for optimal therapeutic outcome

Author: BenchChem Technical Support Team. Date: November 2025

Vindesine Sulfate Treatment: Technical Support & Optimization Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining this compound treatment schedules to achieve optimal therapeutic outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a semi-synthetic vinca alkaloid derived from vinblastine.[1] Its primary mechanism involves inhibiting the polymerization of tubulin into microtubules.[2][3] Microtubules are critical components of the mitotic spindle, which is essential for segregating chromosomes during cell division.[2][3] By disrupting microtubule dynamics, this compound causes cell cycle arrest in the metaphase (M-phase) of mitosis, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]

Mechanism of Action for this compound Vindesine This compound Tubulin Tubulin Subunits Vindesine->Tubulin Microtubules Microtubule Polymerization Vindesine->Microtubules Inhibits Spindle Mitotic Spindle Formation Vindesine->Spindle Inhibits Microtubules->Spindle Essential for Mitosis Successful Mitosis Spindle->Mitosis Enables Arrest Metaphase Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound leading to apoptosis.
Q2: What are the standard starting dosages and administration routes for this compound?

This compound is for intravenous (IV) use only and should be administered by experienced personnel, as intrathecal administration is fatal.[5][6] The drug is typically given as a single rapid bolus injection at weekly intervals.[5] Dosing is calculated based on body surface area (BSA).

Patient Group Recommended Starting Dose Administration Schedule
Adults 3 mg/m²Weekly IV bolus injection[5][7]
Children 4 mg/m²Weekly IV bolus injection[5][8]
Note: Vindesine has been discontinued in some markets, including the US and Canada.[8] Dosage information is based on historical clinical data.
Q3: What are the primary dose-limiting toxicities associated with this compound?

The main toxicities that limit the dosage of this compound are myelosuppression and neurotoxicity.[9][10]

Toxicity Type Clinical Manifestation Monitoring & Onset Management
Myelosuppression Granulocytopenia (a drop in white blood cells) is the most common dose-limiting factor.[5] Thrombocytopenia (low platelets) and mild anemia can also occur.[5][11]Granulocyte count nadir (lowest point) typically occurs 3-5 days after administration, with recovery within 7-10 days.[5] Regular blood counts are essential.[11]Dose reduction or delay of the next cycle if granulocyte counts are too low (e.g., <1,500 cells/mm³).[7]
Neurotoxicity Peripheral neuropathy, including numbness, tingling, or pain in the hands and feet, is a common concern.[11][12] Constipation and muscle pain can also occur.[5][12]Monitor for neurological symptoms before each dose. Severity can increase with cumulative dosage.Dose modification or discontinuation if neuropathy becomes severe.[11]

Troubleshooting and Schedule Optimization

Q4: We are observing suboptimal anti-tumor effects with a standard weekly schedule. How can the treatment regimen be refined?

If suboptimal efficacy is observed, several factors should be considered before modifying the schedule.

  • Pharmacokinetic Variability: The pharmacokinetics of Vindesine are influenced by the administration schedule.[13] Continuous IV infusions (e.g., over 2-5 days) have been explored and result in lower peak serum concentrations but a longer duration of exposure compared to bolus injections.[13] This trade-off may be beneficial for certain tumor types.

  • Combination Therapy Sequencing: When using Vindesine in combination with other agents, the sequence of administration is critical. For instance, studies with the related vinca alkaloid vincristine and anthracyclines (like doxorubicin) show that administering the drugs on the same day can be antagonistic.[14][15] The proposed mechanism is that doxorubicin activates p53, leading to cell-cycle arrest, which in turn inhibits the apoptosis-inducing action of the vinca alkaloid.[15] A schedule where the drugs are administered on different days may yield a stronger anti-tumor effect.[14][15]

Proposed Antagonism in Concurrent Anthracycline-Vinca Alkaloid Therapy Dox Doxorubicin (Anthracycline) p53 p53 Activation Dox->p53 Arrest Cell Cycle Arrest p53->Arrest Bcl2 Inactivation of anti-apoptotic Bcl-2 Arrest->Bcl2 Inhibits Vinc Vindesine (Vinca Alkaloid) Vinc->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway for drug antagonism.[15]
Q5: How should the dose be adjusted in response to severe myelosuppression?

Severe myelosuppression requires immediate attention and dose modification to prevent complications like infection.

  • General Guideline: A common clinical approach is to delay the next dose until blood counts recover. For example, treatment may be withheld if the granulocyte count is below 1,500 cells/mm³ or the platelet count is below 100,000 cells/mm³.[7]

  • Dose Reduction: Upon recovery, the subsequent dose should be reduced. The exact reduction percentage depends on the severity of the nadir and institutional protocols but often ranges from 25% to 50%.

  • Hepatic Function: As Vindesine is primarily cleared by the liver, impaired hepatic function can increase toxicity.[5] Dose reduction is recommended for patients with a direct serum bilirubin value above 3 mg/100 mL (a guideline for the related drug vincristine).[16]

Logical Workflow for Dose Adjustment Start Administer Vindesine Dose Monitor Monitor Blood Counts (Pre-Next Cycle) Start->Monitor Safe Counts Adequate? (e.g., Granulocytes >1,500/mm³) Monitor->Safe CheckNeuro Assess for Neurotoxicity NeuroOK Neurotoxicity Acceptable? CheckNeuro->NeuroOK Safe->CheckNeuro Yes Delay Delay Treatment & Re-evaluate Counts Safe->Delay No Continue Continue with Same Dose NeuroOK->Continue Yes Reduce Reduce Dose for Next Cycle NeuroOK->Reduce No (Severe) Continue->Start Delay->Monitor Reduce->Start

Caption: Decision-making flow for Vindesine dose adjustments.
Q6: What experimental approaches can be used to identify an optimal treatment schedule in a preclinical setting?

A systematic, multi-step approach is required to define an optimal schedule preclinically.

  • In Vitro Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of Vindesine in your cancer cell lines of interest to establish a baseline for effective concentrations.

  • Cell Cycle Analysis: Use flow cytometry to confirm that Vindesine induces M-phase arrest at the determined IC50 concentrations. This verifies the drug's on-target effect.

  • In Vivo Efficacy Studies: Employ tumor xenograft models to compare different treatment schedules. Key variables to test include:

    • Dosing Interval: Compare weekly vs. every two weeks.

    • Administration Method: Compare bolus injection vs. continuous infusion.

    • Combination Sequencing: If used with another agent, test concurrent vs. sequential administration (e.g., Drug A on Day 1, Vindesine on Day 3).

  • Toxicity Assessment: In the in vivo models, monitor animal body weight, complete blood counts, and signs of neurotoxicity to establish the maximum tolerated dose (MTD) for each schedule. The optimal schedule will be the one that provides the best anti-tumor efficacy with manageable toxicity.

Experimental Workflow for Schedule Optimization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing cluster_analysis Data Analysis IC50 1. Determine IC50 (Cell Viability Assay) Flow 2. Confirm Mechanism (Cell Cycle Analysis) IC50->Flow Xenograft 3. Establish Tumor Xenograft Model Flow->Xenograft Schedule 4. Test Dosing Schedules (e.g., Bolus vs. Infusion, Weekly vs. Bi-weekly) Xenograft->Schedule Toxicity 5. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight, CBC) Schedule->Toxicity Analyze 6. Analyze Data to Identify Optimal Therapeutic Window Toxicity->Analyze

Caption: A preclinical workflow for optimizing drug schedules.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to quantify the percentage of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvest. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control (e.g., DMSO or saline). Incubate for a relevant time period (e.g., 24 hours).

  • Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of Vindesine-induced mitotic arrest.

Protocol 2: In Vivo Xenograft Model for Efficacy and Schedule Testing

This protocol outlines a general procedure for evaluating different this compound schedules in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cell line of interest, prepared in a suitable matrix (e.g., Matrigel)

  • This compound formulation for injection

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Tumor Implantation: Subcutaneously inject 1-10 million cells (cell line dependent) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group). Example groups:

    • Group 1: Vehicle Control (IV, weekly)

    • Group 2: this compound (e.g., 3 mg/m² equivalent, IV bolus, weekly)

    • Group 3: this compound (e.g., 3 mg/m² equivalent, IV bolus, bi-weekly)

    • Group 4: this compound (e.g., 1.2 mg/m²/day equivalent, continuous infusion for 5 days)

  • Drug Administration: Administer the drug according to the assigned schedule. For IV bolus, inject into the tail vein. For continuous infusion, a surgically implanted osmotic pump may be required.

  • Efficacy and Toxicity Monitoring:

    • Efficacy: Continue to measure tumor volume throughout the study. The primary endpoint is often tumor growth inhibition (TGI).

    • Toxicity: Monitor mouse body weight at each tumor measurement. A significant weight loss (>15-20%) is a sign of toxicity. Perform periodic blood draws for complete blood counts (CBC) to assess myelosuppression. Observe for any signs of distress or neurological impairment.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors can be excised for further histological or molecular analysis.

References

Validation & Comparative

Vindesine Sulfate Versus Vincristine: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the relative potency and mechanisms of Vindesine Sulfate and Vincristine, supported by preclinical and clinical data.

This guide provides a comprehensive comparison of this compound and Vincristine, two closely related vinca alkaloid chemotherapeutic agents. By examining their performance in preclinical cytotoxicity assays and clinical trials, this document aims to offer an objective resource for scientists and researchers in the field of oncology drug development.

In Vitro Potency: A Quantitative Comparison

The relative potency of this compound and Vincristine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, has been determined in several studies. Below is a summary of comparative IC50 values in a murine lymphoblastic leukemia cell line.

DrugCell LineIC50 (M)
Vincristine L5178Y5.8 x 10-9
Vindesine L5178Y3.5 x 10-8

Data sourced from a comparative study on murine leukaemic lymphoblasts[1]

In this specific cell line, Vincristine demonstrated a higher potency, with a lower IC50 value compared to Vindesine. It is important to note that the relative potency of these agents can vary across different cell lines and experimental conditions.

Clinical Efficacy and Toxicity

A clinical trial conducted by the Pediatric Oncology Group compared the therapeutic effectiveness and toxicity of Vindesine-prednisone versus Vincristine-prednisone in children with acute lymphoblastic leukemia (ALL) in relapse. The key findings are summarized below.

Treatment Group (in combination with Prednisone)Patient CohortComplete Response Rate
Vindesine Presumed sensitive to Vincristine (n=20)55%
Vincristine Presumed sensitive to Vincristine (n=19)37%
Vindesine/Vincristine Resistant to Vincristine (n=37)19%

Data from a Pediatric Oncology Group study in children with relapsed ALL.

In patients presumed to be sensitive to Vincristine, the combination of Vindesine and Prednisone resulted in a higher complete response rate compared to the Vincristine and Prednisone combination. However, the study also reported that Vindesine was associated with greater toxicity, including paraesthesias, peripheral neuropathy, and ileus.

Mechanism of Action: Disruption of Microtubule Dynamics

Both Vindesine and Vincristine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, these vinca alkaloids inhibit the assembly of microtubules. This disruption of microtubule polymerization leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

The signaling cascade initiated by vinca alkaloid-induced microtubule disruption can involve various pathways. One such pathway is the NF-κB/IκB signaling cascade, which has been implicated in the mediation of apoptosis following treatment with these agents.[2]

Vinca_Alkaloid_Apoptosis_Pathway Vinca_Alkaloid Vindesine / Vincristine Microtubule_Disruption Microtubule Polymerization Inhibition Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest IKK_Activation IKK Activation Mitotic_Arrest->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Activation NF-κB Activation (Nuclear Translocation) IkB_Degradation->NFkB_Activation Apoptosis Apoptosis NFkB_Activation->Apoptosis

Vinca Alkaloid Induced Apoptosis Pathway

Experimental Protocols

The following are generalized protocols for common assays used to determine the cytotoxicity of chemotherapeutic agents like Vindesine and Vincristine.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of this compound or Vincristine. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4][5][6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the drug concentration.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.

  • Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multi-well plates or petri dishes. The number of cells plated will depend on the expected toxicity of the treatment.

  • Drug Exposure: Allow the cells to adhere (for adherent cell lines) before treating them with various concentrations of this compound or Vincristine for a defined period.

  • Incubation: After drug exposure, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.

  • Colony Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the fixed colonies with a staining solution like crystal violet.[7][8][9][10]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well or dish.

  • Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group. The SF is determined by dividing the number of colonies formed after treatment by the number of cells plated, corrected for the PE of the control cells. A dose-response curve can then be generated by plotting the SF against the drug concentration.

References

A Comparative Analysis of the Neurotoxicity Profiles of Vindesine Sulfate and Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxicity profiles of two vinca alkaloid chemotherapeutic agents, Vindesine Sulfate and Vincristine. The information presented is collated from preclinical and clinical studies to support research and drug development efforts.

Introduction to Vinca Alkaloids

Vindesine and Vincristine are structurally similar antineoplastic drugs derived from the periwinkle plant, Catharanthus roseus. They are classified as microtubule-targeting agents and function by binding to β-tubulin, which disrupts the assembly of microtubules. This action halts cell division in the M-phase, leading to apoptosis in rapidly dividing cancer cells.[1][2] While effective, their clinical use, particularly that of Vincristine, is frequently limited by dose-dependent neurotoxicity.[3] This neurotoxicity stems from the disruption of axonal microtubules, which are crucial for maintaining neuronal structure and facilitating axonal transport.[4]

Comparative Neurotoxicity: Quantitative Data

While both drugs induce peripheral neuropathy, the incidence and severity can differ. Vincristine is widely regarded as the most neurotoxic of the vinca alkaloids.[3][5] However, clinical data has shown some variability. A 2023 study directly comparing the two in pediatric acute lymphoblastic leukemia (ALL) found a lower incidence of peripheral neurotoxic reactions with Vindesine.[6] Conversely, an older Pediatric Oncology Group study in a similar patient population concluded that Vindesine was associated with more overall toxicity, including peripheral neuropathy.[7]

The following table summarizes neurotoxicity incidence rates from comparative and individual clinical studies.

ParameterThis compoundVincristineStudy Population / Context
Incidence of Peripheral Neurotoxic Reaction 2.08% (1 of 48 patients)[6]6.52% (3 of 46 patients)[6]Head-to-head comparison in pediatric patients with Acute Lymphoblastic Leukemia (ALL).[6]
Severe (Grade 3/4) Motor Neuropathy Data not specified in comparative trials. Described as having both neurotoxic and myelosuppressive dose-limiting toxicities.[3]1.9% (Grade 3) / 0% (Grade 4) in one large pediatric ALL study.[4] Another study reported Grade 3 neuropathy in 52.38% of pediatric patients with various malignancies.[8]Data from separate, large-scale studies on Vincristine-Induced Peripheral Neuropathy (VIPN) in children.[4][8]
Severe (Grade 3/4) Sensory Neuropathy Data not specified in comparative trials.1.6% (Grade 3) / 0% (Grade 4).[4]Large pediatric ALL study.[4]
General Toxicity Comparison Found to be more toxic than Vincristine in one study, with major toxicities including paraesthesias, peripheral neuropathy, and ileus.[7]Found to be less toxic than Vindesine in the same study.[7]Head-to-head comparison in children with relapsed ALL (Pediatric Oncology Group).[7]

Note: The variability in reported incidence highlights the influence of different patient populations, treatment protocols, and assessment criteria (e.g., CTCAE version) on neurotoxicity outcomes.

Mechanisms of Neurotoxicity and Signaling Pathways

The fundamental mechanism of neurotoxicity for both Vindesine and Vincristine is the disruption of microtubule dynamics within neurons. However, recent research has uncovered an additional inflammatory pathway specific to Vincristine.

Microtubule Destabilization (Vindesine & Vincristine)

Both agents bind to the β-subunit of tubulin dimers. This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of these critical structures. In non-dividing cells like neurons, this disruption impairs axonal transport, leading to axonal swelling and degeneration, which manifests clinically as peripheral neuropathy.

Microtubule_Disruption cluster_Vinca Vinca Alkaloid Action cluster_Microtubule Microtubule Dynamics cluster_Neuron Neuronal Impact Vinca Vindesine or Vincristine Tubulin β-Tubulin Subunit Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Disassembly Microtubule Disassembly Tubulin->Disassembly Promotes Transport Axonal Transport Polymerization->Transport Maintains Disassembly->Transport Impairs Degeneration Axonal Degeneration Transport->Degeneration Neuropathy Peripheral Neuropathy Degeneration->Neuropathy

Vinca alkaloid-induced microtubule disruption pathway.
NLRP3 Inflammasome Activation (Vincristine-Specific)

Recent studies have identified a distinct neuroinflammatory mechanism for Vincristine-induced peripheral neuropathy (VIPN). Vincristine activates the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome within macrophages that infiltrate peripheral nerves. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into the potent pro-inflammatory cytokine IL-1β, which is subsequently released and contributes to neuropathic pain and gait disturbances. This pathway has not been specifically described for Vindesine.

NLRP3_Pathway VCR Vincristine Macrophage Macrophage (in peripheral nerve) VCR->Macrophage Infiltrates NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 Catalyzes IL1B Pro-IL-1β → IL-1β (Released) Casp1->IL1B Cleaves Pain Neuropathic Pain & Gait Disturbance IL1B->Pain Induces

Vincristine-specific NLRP3 inflammasome activation pathway.

Key Experimental Protocols

The assessment of neurotoxicity relies on standardized preclinical and clinical methodologies. Below are summaries of key experimental protocols used to evaluate vinca alkaloid-induced neuropathy.

Protocol 1: Assessment of Mechanical Allodynia in a Rodent Model

This protocol is used to measure pain-like behavior (mechanical hypersensitivity) in rodents following chemotherapy administration.

  • Model Induction:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

    • Drug Administration: Vincristine Sulfate is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg/day for a cumulative dosing schedule (e.g., 5 consecutive days, followed by a 2-day rest, then another 5 days of injection).

  • Behavioral Testing:

    • Apparatus: Testing is conducted on an elevated metal mesh floor, allowing access to the plantar surface of the hind paws. Animals are acclimated to the testing environment.

    • Stimulation: A series of calibrated von Frey filaments with increasing stiffness (e.g., 1.0g to 26.0g) are applied to the mid-plantar surface of the hind paw.

    • Measurement: The paw withdrawal threshold is determined by identifying the minimal force (in grams) that elicits a brisk withdrawal response. A significant decrease in the paw withdrawal threshold compared to baseline or vehicle-treated animals indicates mechanical allodynia.

  • Workflow Diagram:

Allodynia_Workflow Start Start: Rodent Acclimation Baseline 1. Baseline Measurement (von Frey Test) Start->Baseline Induction 2. Vincristine Administration (i.p., e.g., 0.1 mg/kg/day) Baseline->Induction PostTreat 3. Post-Treatment Measurement (von Frey Test) Induction->PostTreat Analysis 4. Data Analysis (Compare Paw Withdrawal Threshold) PostTreat->Analysis End End: Assess Allodynia Analysis->End

Workflow for assessing mechanical allodynia.
Protocol 2: Nerve Conduction Velocity (NCV) Studies in Rodents

NCV studies provide an objective, quantitative measure of peripheral nerve function by assessing the speed of electrical impulse propagation along the nerve.

  • Animal Preparation:

    • Anesthesia: The animal (rat or mouse) is anesthetized (e.g., with ketamine/xylazine or isoflurane) to prevent discomfort and movement artifacts.

    • Temperature Control: The animal's body and skin temperature are maintained at a constant physiological level (e.g., 32-34°C) using a warming lamp and pad, as low temperatures can slow nerve conduction.

  • Electrode Placement and Stimulation:

    • Nerve Selection: The sciatic-tibial nerve (for motor NCV) or sural nerve (for sensory NCV) are commonly assessed.

    • Stimulating Electrodes: Bipolar needle electrodes are placed at two distinct points along the nerve path (e.g., at the sciatic notch and the knee/ankle for the sciatic nerve).

    • Recording Electrodes: Recording electrodes are placed over a muscle innervated by the nerve (for motor NCV) or along the nerve trunk distally (for sensory NCV). A ground electrode is placed between the stimulating and recording sites.

  • Data Acquisition and Calculation:

    • Stimulation: A supramaximal electrical stimulus (e.g., 0.02 ms duration) is delivered at each stimulation point.

    • Latency Measurement: The time from the stimulus artifact to the onset of the muscle action potential (latency) is recorded for each stimulation site.

    • Distance Measurement: The distance between the two stimulation points is measured precisely.

    • Calculation: NCV (in meters/second) is calculated using the formula: NCV = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

  • Interpretation: A significant decrease in NCV is indicative of demyelinating neuropathy, while a decrease in action potential amplitude (not velocity) suggests axonal neuropathy. Vinca alkaloids typically cause an axonal axonopathy.

Summary and Conclusion

Both this compound and Vincristine are effective chemotherapeutic agents whose primary dose-limiting toxicity is neurotoxicity, driven by the disruption of axonal microtubules.

  • Vincristine is generally considered to have a higher propensity for inducing severe neurotoxicity.[5] Its neurotoxic profile is further distinguished by a newly understood inflammatory component involving the activation of the NLRP3 inflammasome in macrophages.

  • This compound is often reported to be less neurotoxic than Vincristine, although some clinical evidence, particularly in pediatric relapsed ALL, has suggested it may have a greater overall toxicity profile.[6][7] Unlike Vincristine, Vindesine's dose-limiting toxicities include both myelosuppression and neurotoxicity.[3]

The choice between these agents may depend on the specific cancer type, treatment protocol, patient population, and tolerance for their distinct toxicity profiles. The elucidation of the NLRP3 inflammasome pathway for Vincristine opens new avenues for targeted therapeutic strategies to mitigate its specific neurotoxic effects, a mechanism not currently associated with Vindesine. Further head-to-head clinical trials with standardized neurotoxicity grading are needed to definitively delineate the comparative risk profiles of these two important drugs.

References

A Comparative Analysis of the Pharmacokinetic Properties of Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of four key vinca alkaloids: vincristine, vinblastine, vinorelbine, and vindesine. The information presented is supported by experimental data from various studies to aid in research and development efforts within the field of oncology.

Overview of Vinca Alkaloid Pharmacokinetics

Vinca alkaloids, a class of anti-mitotic agents derived from the Madagascar periwinkle, are widely used in chemotherapy.[1] Despite their structural similarities, they exhibit distinct pharmacokinetic profiles that influence their clinical efficacy and toxicity. Generally, vinca alkaloids are characterized by a large apparent total distribution volume, rapid total plasma clearance, and a long terminal half-life.[2][3] The primary route of elimination for these compounds is through fecal excretion, with urinary excretion being generally low.[2][3] It is also important to note that the pharmacokinetics of vinca alkaloids can be dose- and time-dependent, often showing significant inter- and intra-individual variability.[2][3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for vincristine, vinblastine, vinorelbine, and vindesine based on data from human studies. These values represent the mean and standard deviation where available and are intended for comparative purposes.

Pharmacokinetic ParameterVincristineVinblastineVinorelbineVindesine
Terminal Half-life (t½γ) 22.6 - 85 hours[4][5]~24.8 hours[6]27.7 - 43.6 hours[7]~24.2 hours[6]
Plasma Clearance (CL) 141.9 mL/min/1.73 m²[4]541 +/- 124 ml/kg/hr[8]0.97 - 1.26 L/hr/kg[9]0.53 L/h/kg[10]
Volume of Distribution (Vd) 167.6 L/1.73 m² (steady state)[4]37.6 +/- 8.6 liters/kg[8]25.4 - 40.1 L/kg (steady state)[9]598 +/- 294 liters[11]
Protein Binding >90%[5]99%[6]80-90%[9]Not specified
Bioavailability (Oral) Not applicable (IV only)Not applicable (IV only)~40%[12]Not applicable (IV only)

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through clinical trials involving cancer patients. The methodologies employed in these studies are crucial for the interpretation of the results.

Sample Collection and Analysis

In typical pharmacokinetic studies of vinca alkaloids, blood samples are collected from patients at multiple time points following intravenous administration.[4][13] For oral formulations, such as with vinorelbine, blood samples are taken after ingestion.[12] Plasma is then separated from the blood samples for drug concentration analysis.

The quantification of vinca alkaloids in plasma is commonly performed using validated analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) : This technique is frequently used for its specificity and precision in separating the parent drug from its metabolites.[7][14]

  • Liquid Chromatography-Mass Spectrometry (LC/MS-MS) : This highly sensitive and specific method is used for accurate quantification of drug concentrations, especially at low levels.[13]

  • Radioimmunoassay (RIA) : This method, often used in earlier studies, utilizes antibodies specific to the drug molecule to measure its concentration.[11][15]

Pharmacokinetic Modeling

The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A multi-compartment model, often a three-compartment open model, is typically used to describe the distribution and elimination phases of the vinca alkaloids.[4][11][15] This modeling allows for the calculation of the key pharmacokinetic parameters listed in the table above.

Metabolism and Efflux Pathways

The metabolism and transport of vinca alkaloids are critical determinants of their pharmacokinetic profiles and potential for drug-drug interactions.

Hepatic Metabolism via CYP3A4

Vinca alkaloids are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][9] This metabolic pathway is a key contributor to the clearance of these drugs. The activity of CYP3A4 can be influenced by co-administered drugs that are either inhibitors or inducers of this enzyme, leading to potential drug interactions.[2]

CYP3A4_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Vinca Alkaloid Vinca Alkaloid CYP3A4 CYP3A4 Vinca Alkaloid->CYP3A4 Uptake Metabolites Metabolites CYP3A4->Metabolites Metabolism Bile/Feces Bile/Feces Metabolites->Bile/Feces Excretion

Caption: Hepatic metabolism of vinca alkaloids by the CYP3A4 enzyme.

P-glycoprotein Mediated Efflux

P-glycoprotein (P-gp), an ATP-dependent efflux pump, plays a significant role in the disposition of vinca alkaloids.[16] P-gp is expressed in various tissues, including the liver, intestines, and the blood-brain barrier. It actively transports vinca alkaloids out of cells, which can limit their intracellular concentration and contribute to drug resistance.[16][17]

Pgp_Efflux cluster_cell Cancer Cell Pgp P-glycoprotein Vinca Alkaloid_out Vinca Alkaloid (Extracellular) Pgp->Vinca Alkaloid_out Active Efflux (ATP-dependent) Vinca Alkaloid_in Vinca Alkaloid (Intracellular) Vinca Alkaloid_in->Pgp Vinca Alkaloid_out->Vinca Alkaloid_in Passive Diffusion

Caption: P-glycoprotein mediated efflux of vinca alkaloids from a cancer cell.

Mechanism of Action and Downstream Effects

The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics.[7] By binding to tubulin, they inhibit the polymerization of microtubules, which are essential components of the mitotic spindle.[7] This disruption leads to an arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[7]

MOA_Apoptosis Vinca Alkaloid Vinca Alkaloid Tubulin Tubulin Vinca Alkaloid->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption M-phase_Arrest M-phase Arrest Mitotic_Spindle_Disruption->M-phase_Arrest Apoptosis Apoptosis M-phase_Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids leading to apoptosis.

Conclusion

The pharmacokinetic properties of vinca alkaloids are complex and vary among the different analogues. Understanding these differences in their absorption, distribution, metabolism, and excretion is essential for optimizing their therapeutic use and minimizing toxicity. The role of CYP3A4 and P-glycoprotein in their disposition highlights the potential for significant drug-drug interactions, which should be carefully considered in clinical practice. Further research into the specific metabolic pathways and transport mechanisms will continue to refine our understanding and application of these important anticancer agents.

References

Evaluating the Synergistic Effects of Vindesine Sulfate with Other Chemotherapeutics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the synergistic potential of chemotherapeutic agents is paramount in designing effective combination therapies. This guide provides a comprehensive comparison of Vindesine Sulfate's synergistic effects with other key chemotherapeutics, supported by available clinical data and detailed experimental methodologies.

This compound, a vinca alkaloid, functions by inhibiting microtubule polymerization, leading to mitotic arrest in rapidly dividing cancer cells. Its efficacy is often enhanced when used in combination with other anticancer drugs. This guide focuses on its synergistic interactions with cisplatin and etoposide, particularly in the context of lung cancer, presenting clinical outcomes and outlining the necessary experimental protocols to evaluate such synergies in a preclinical setting.

Clinical Synergies of this compound in Combination Therapies

Clinical trials have explored the efficacy of this compound in combination with other chemotherapeutic agents, most notably cisplatin and etoposide, in treating various cancers, with a significant focus on non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

This compound and Cisplatin

The combination of this compound and cisplatin has been a cornerstone in the treatment of advanced NSCLC. Several studies have demonstrated that this combination leads to higher response rates and improved survival compared to Vindesine monotherapy.

A randomized study in patients with inoperable NSCLC showed a significantly higher overall partial response rate of 33% for the Vindesine and cisplatin combination, compared to 7% for Vindesine alone. This translated into a notable survival advantage, with a median survival of 11 months for the combination therapy group versus 4 months for the monotherapy group[1]. Another randomized trial comparing two different dosages of cisplatin in combination with Vindesine for advanced NSCLC reported overall response rates of 33% and 39%, with median survival times of 10.8 and 9.0 months, respectively[2]. These findings underscore the significant anti-tumor activity of this combination.

However, it is crucial to note that some in vitro studies have suggested a potential for antagonism between cisplatin and vinca alkaloids, including vindesine, when administered simultaneously. One study observed that cisplatin antagonized the cytotoxic effects of vindesine in A549 lung cancer cells when the cells were exposed to both agents at the same time[3]. This highlights the importance of the drug administration schedule in achieving synergistic effects in a clinical setting.

This compound and Etoposide

The combination of this compound and etoposide has been investigated as a treatment regimen for SCLC, particularly in patients with poor prognosis. This combination has been shown to be a practical and well-tolerated option, especially for elderly patients or those in a reduced clinical condition[4][5].

A study on patients with SCLC and poor physical condition treated with Vindesine and etoposide reported a median survival of 195 days, with minimal toxicity[4]. Another study in a similar patient population with extensive-stage SCLC demonstrated a response rate of 43.9% and a median survival time of 9.3 months, with fewer adverse effects compared to other established chemotherapy regimens[5].

This compound with Cisplatin and Etoposide (PEV Regimen)

The three-drug combination of cisplatin, etoposide, and Vindesine (PEV) has also been evaluated in lung cancer. A randomized trial in SCLC compared the two-drug regimen of etoposide and Vindesine (EV) with the three-drug combination including cisplatin (CEV). The CEV arm showed a significantly higher objective response rate (74%) compared to the EV arm (55%)[6]. However, this did not translate into a statistically significant improvement in overall survival[6].

In advanced NSCLC, a pilot study by the Southeastern Cancer Study Group using a combination of cisplatin, Vindesine, and etoposide reported a major response rate of 20% with acceptable toxicity[7].

Quantitative Analysis of Synergism: Combination Index and Dose-Reduction Index

To objectively quantify the synergistic, additive, or antagonistic effects of drug combinations, the Chou-Talalay method is widely employed. This method utilizes the Combination Index (CI) and the Dose-Reduction Index (DRI) to provide a quantitative measure of drug interactions.

  • Combination Index (CI):

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Dose-Reduction Index (DRI): The DRI quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone. A DRI value greater than 1 indicates a favorable dose reduction.

The formula for the Combination Index for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [8]

Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect[8].

While clinical data suggests the synergistic potential of Vindesine combinations, there is a notable lack of publicly available in vitro studies that provide specific CI and DRI values for the combination of this compound with cisplatin or etoposide in lung cancer cell lines. Such data would be invaluable for optimizing dose ratios and scheduling in preclinical and clinical development.

Experimental Protocols for Evaluating Synergy

To determine the synergistic effects of this compound with other chemotherapeutics in a research setting, a standardized experimental workflow is essential. The following outlines a typical protocol for assessing in vitro synergy using a cell viability assay.

Key Experiment: In Vitro Synergy Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic effects of anticancer drugs.

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (e.g., A549, H460) C Cell Seeding (96-well plates) A->C B Drug Preparation (Vindesine, Cisplatin, Etoposide) D Drug Treatment (Single agents and combinations at various concentrations) B->D C->D E Incubation (e.g., 48-72 hours) D->E F MTT Assay E->F G Absorbance Reading (Spectrophotometer) F->G H Dose-Response Curves G->H I Calculation of CI and DRI Values (Chou-Talalay Method) H->I

Caption: Experimental workflow for in vitro synergy assessment.

Detailed Methodology:

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., A549 for NSCLC, H69 for SCLC).

    • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation:

    • Prepare stock solutions of this compound, cisplatin, and etoposide in appropriate solvents (e.g., sterile water or DMSO).

    • Perform serial dilutions to obtain a range of concentrations for single-agent and combination treatments.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound, the other chemotherapeutic agent (cisplatin or etoposide), and their combinations.

    • For combination studies, a constant ratio of the two drugs based on their individual IC50 values is often used.

    • Include untreated control wells and solvent control wells.

  • MTT Assay:

    • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Generate dose-response curves for each drug alone and in combination.

    • Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) values based on the Chou-Talalay method[9][10].

Mechanistic Insights into Synergistic Interactions

The synergistic effects of this compound in combination with other chemotherapeutics can be attributed to their distinct but complementary mechanisms of action, which can lead to enhanced cell cycle arrest and apoptosis.

Interplay of Mechanisms of Action

G cluster_vindesine This compound cluster_cisplatin Cisplatin cluster_etoposide Etoposide V Inhibition of Microtubule Polymerization MA Mitotic Arrest (G2/M Phase) V->MA C DNA Cross-linking DA DNA Damage Response C->DA E Topoisomerase II Inhibition DSB DNA Strand Breaks E->DSB A Apoptosis MA->A DA->A DSB->A

Caption: Converging pathways to apoptosis.

  • This compound: As a vinca alkaloid, Vindesine disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase. This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.

  • Cisplatin: This platinum-based compound forms DNA adducts and cross-links, which interfere with DNA replication and transcription[11]. The resulting DNA damage activates DNA damage response pathways, which can lead to cell cycle arrest and apoptosis if the damage is irreparable[12].

  • Etoposide: Etoposide is a topoisomerase II inhibitor. By inhibiting this enzyme, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.

The combination of Vindesine with a DNA-damaging agent like cisplatin or a topoisomerase II inhibitor like etoposide can create a multi-pronged attack on cancer cells. For instance, while Vindesine arrests cells in mitosis, making them potentially more susceptible to DNA damage, cisplatin or etoposide can induce that damage. This can lead to a more robust activation of apoptotic signaling pathways than either agent alone.

Potential Signaling Pathways Involved

While specific signaling pathways for Vindesine combinations are not extensively detailed in the available literature, the known mechanisms of the individual agents suggest the involvement of key apoptosis-regulating pathways:

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Both microtubule disruption and DNA damage can lead to the activation of the Bcl-2 family of proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to apoptosis. The combination of a microtubule inhibitor and a DNA-damaging agent may synergistically modulate the expression and activity of pro- and anti-apoptotic Bcl-2 family members. For example, vinblastine, another vinca alkaloid, has been shown to induce rapid induction of the anti-apoptotic protein Mcl-1, and inhibition of this induction enhances apoptosis[13].

  • Cell Cycle Checkpoint Pathways: Cisplatin is known to induce cell cycle arrest at the G2 phase[14][15]. The combination with Vindesine, which acts at the M-phase, could result in a more comprehensive blockade of cell cycle progression, preventing cancer cells from repairing drug-induced damage and ultimately forcing them into apoptosis.

Further research is warranted to elucidate the specific signaling cascades that are synergistically modulated by the combination of this compound with cisplatin and etoposide. Techniques such as Western blotting to analyze the expression of key proteins in the apoptotic and cell cycle pathways, and flow cytometry for cell cycle and apoptosis analysis, would be crucial in these investigations.

References

Safety Operating Guide

Safe Disposal of Vindesine Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Vindesine Sulfate is a potent cytotoxic agent used in research and medicine. Due to its hazardous nature, including being fatal if swallowed and causing serious eye damage, all materials that come into contact with it must be handled and disposed of following strict safety protocols to protect laboratory personnel and the environment.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety measures are in place. This includes having access to an emergency shower and an eye-wash station.[1] All personnel must be trained in the correct procedures for handling cytotoxic drugs and managing spills.[2]

Required PPE:

  • Gloves: Wear two pairs of chemo-protectant, powder-free gloves with reinforced fingertips and long cuffs.[3][4] Gloves must be inspected for tears or holes before use.

  • Gown: A disposable, back-closing, long-sleeved, and impermeable gown is required.[4]

  • Eye and Face Protection: Use safety glasses with side shields or a full-face shield to protect against splashes and aerosols.[1][5]

  • Respiratory Protection: For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2][5]

Waste Segregation and Handling

Proper segregation is the most critical step in cytotoxic waste management. Any item that has come into direct or indirect contact with this compound is considered cytotoxic waste and must be disposed of accordingly.[6] This includes, but is not limited to:

  • Empty or partially empty vials

  • Syringes, needles, and other sharps

  • Contaminated personal protective equipment (gloves, gowns, masks)

  • Tubing and administration sets

  • Spill cleanup materials

These materials must be segregated at the point of use from all other waste streams.[6]

Step-by-Step Disposal Protocol

Step 1: Prepare Waste Containers Before beginning work, ensure properly labeled cytotoxic waste containers are within easy reach. This minimizes movement and the risk of contamination.

Step 2: Dispose of Sharps Immediately All sharps (needles, syringes, glass vials, etc.) must be placed directly into a designated cytotoxic sharps container.[4][7] Do not recap, bend, or break needles.[7]

Step 3: Dispose of Non-Sharp Waste Place all non-sharp contaminated items, such as used PPE, empty drug bags, and tubing, into a designated cytotoxic waste bag or container.[4][6] Administration sets should be discarded intact without being disconnected from the drug bag.[4]

Step 4: Seal and Secure Containers Once waste containers are full (typically two-thirds capacity), securely seal them to prevent leaks or spills. Do not overfill containers.

Step 5: Surface Decontamination Wipe down the work area (e.g., biological safety cabinet) with an appropriate decontaminating agent, such as alcohol, after handling is complete.[1] Dispose of the cleaning materials as cytotoxic waste.

Step 6: Final Disposal Store the sealed, labeled cytotoxic waste containers in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal service. The standard and required method for final disposal is high-temperature incineration.[6] All disposal activities must comply with local, state, and federal regulations.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and contamination.

Step 1: Evacuate and Secure the Area Immediately alert others and evacuate the affected area.[1][2] Restrict access to prevent further spread of contamination.

Step 2: Don Full PPE Before attempting to clean the spill, don the full range of required PPE, including double gloves, an impermeable gown, eye protection, and a respirator.[2]

Step 3: Use a Cytotoxic Spill Kit Use a commercially available cytotoxic spill kit which contains all necessary materials for cleanup.[2]

Step 4: Contain and Clean the Spill

  • For powders: Gently cover with a damp absorbent pad to avoid generating dust.[2]

  • For liquids: Cover the spill with absorbent pillows or pads from the spill kit, working from the outside of the spill inward to prevent spreading.[4]

Step 5: Decontaminate the Area Once the bulk of the spill is absorbed, decontaminate the surface and any affected equipment by scrubbing with alcohol or another suitable agent.[1]

Step 6: Dispose of All Materials Place all cleanup materials, including used absorbent pads and contaminated PPE, into the designated cytotoxic waste container.[2]

Step 7: Report the Incident Document and report the spill according to your institution's safety protocols.

Data Summary: Cytotoxic Waste Containers

The table below outlines the specifications for containers used in the disposal of this compound waste.

Container TypeWaste CategoryColor CodeLabelingKey Specifications
Sharps Container Needles, Syringes, Vials, Contaminated GlasswareRed[6]"Cytotoxic Waste", "Chemotherapy Waste", Biohazard SymbolPuncture-proof, Leak-proof, Closeable Lid[6]
Waste Bag/Bin Gloves, Gowns, Tubing, Wipes, Other Solid WasteRed or Thick, Clear Plastic[4][6]"Cytotoxic Waste", "Chemotherapy Waste", Biohazard SymbolLeak-proof, Tear-resistant[7]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

cluster_prep Preparation Phase cluster_handling Handling & Generation cluster_disposal Segregation & Disposal cluster_final Final Steps p1 Don Full PPE (Gown, Double Gloves, Eye Protection) p2 Prepare Labeled Cytotoxic Waste Containers p1->p2 h1 Handle this compound in Controlled Area h2 Generated Waste (Sharps & Non-Sharps) h1->h2 d1 Sharps Waste h2->d1 d2 Non-Sharp Waste h2->d2 d3 Place in Red Puncture-Proof Container d1->d3 f1 Seal & Store Containers in Secure Area d4 Place in Red/Clear Leak-Proof Bag/Bin d2->d4 d3->f1 d4->f1 f2 Collection by Licensed Hazardous Waste Service f1->f2 f3 Final Disposal by High-Temp Incineration f2->f3

References

Essential Safety and Logistics for Handling Vindesine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Vindesine Sulfate, a potent cytotoxic agent. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Health Hazard Information

This compound is classified as a hazardous substance.[1] It is fatal if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2][3] Exposure can lead to severe toxic effects, and ingestion of less than 5 grams may be fatal.[1] The compound is a potent antineoplastic agent that affects all dividing cells, not just cancerous ones.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. There is no safe level of exposure to cytotoxic chemotherapy drugs.[4]

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4][5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[4][5][6]Provides a barrier against splashes and contamination of personal clothing. Must be replaced every 2-3 hours or immediately after a spill or splash.[4]
Eye/Face Protection Safety goggles and a full-face shield.[4][5][7]Protects against splashes and aerosols entering the eyes and contaminating the face.
Respiratory Protection A NIOSH-certified N95 or higher respirator.[4][6]Necessary when handling the powder form of the drug or when there is a risk of aerosolization.
Footwear Disposable shoe covers worn over closed-toe shoes.[4]Prevents the spread of contamination outside of the handling area.
Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Wear one pair of chemotherapy-rated gloves when handling the external packaging.[5]

  • Store this compound in a designated, locked, and clearly labeled area away from incompatible materials such as strong oxidizing agents.[1][3]

  • The preparation of injectable solutions should be performed in a Class II laminar flow biological safety cabinet.[1]

Handling and Preparation:

  • Donning PPE: Before entering the designated handling area, don shoe covers, hair cover, N95 respirator, and face shield/goggles.[4] Wash hands thoroughly before putting on a chemotherapy gown and two pairs of chemotherapy-rated gloves.[4]

  • Preparation: Conduct all manipulations of this compound, especially when handling the powder, within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosol generation.[1]

  • Spill Prevention: Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

Disposal:

  • All materials that come into contact with this compound, including gloves, gowns, needles, syringes, and vials, are considered hazardous waste.[1]

  • Dispose of all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][8]

  • Used syringes and needles should not be crushed, clipped, or recapped but placed directly into an approved sharps container.[1][8]

  • Follow all local, state, and federal regulations for the disposal of cytotoxic waste.[1]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[2]

  • Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[9] Avoid using hot water as it can increase skin absorption.[9]

  • Seek immediate medical attention.[9]

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water or an isotonic eyewash for at least 15 minutes, holding the eyelids open.[2][10]

  • Remove contact lenses if present and easy to do so.[2]

  • Seek immediate medical attention.[2]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[2]

  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Seek immediate medical attention.[2]

In Case of Ingestion:

  • Do NOT induce vomiting.[2]

  • Rinse the mouth with water.[2]

  • Seek immediate medical attention.[2]

Spill Cleanup:

  • Evacuate and secure the area to prevent entry.

  • Don appropriate PPE, including a respirator. For large spills, a chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[4]

  • Use a spill kit to absorb the spill. Gently cover the spill with absorbent material to avoid generating aerosols.

  • Carefully collect the contaminated absorbent materials and any broken containers.

  • Clean the spill area with a detergent solution followed by a deactivating agent if recommended by your institution's safety protocols.

  • Dispose of all cleanup materials as hazardous cytotoxic waste.[1][7]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures receiving Receiving and Inspection storage Secure Storage receiving->storage Intact spill Spill Occurs receiving->spill Damaged don_ppe Don Appropriate PPE storage->don_ppe prepare_bsc Prepare in BSC don_ppe->prepare_bsc conduct_experiment Conduct Experiment prepare_bsc->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate conduct_experiment->spill exposure Personnel Exposure conduct_experiment->exposure doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste emergency_response Initiate Emergency Response spill->emergency_response exposure->emergency_response

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vindesine Sulfate
Reactant of Route 2
Vindesine Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.